
(S)-temafloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has S configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (R)-temafloxacin.
科学的研究の応用
Pharmacokinetic Interaction
- Pharmacokinetic Interaction with Cimetidine : A study by Sawae (2012) explored the interaction of temafloxacin with cimetidine, an H2-receptor antagonist used for treating peptic ulcers. This research highlighted temafloxacin's efficacy in treating various infections and its interaction with other drugs, focusing on its absorption and excretion when combined with cimetidine in healthy volunteers (Sawae, 2012).
Synthesis and Preparation
- Novel Process for Preparation : Xin (2000) reported a new process for preparing temafloxacin hydrochloride with an overall yield of 45%. The study provides detailed insights into the synthesis process and structural confirmation of temafloxacin hydrochloride, contributing to the understanding of its production (Xin, 2000).
Drug Efficacy and Treatment Applications
- Use in Treatment of Bacterial Infections : Keam et al. (2005) discussed gatifloxacin, a related fluoroquinolone, indicating the broader class's efficacy in treating various infections. Though not directly on temafloxacin, it provides context on the class's effectiveness and potential applications (Keam, Croom, & Keating, 2005).
Effects on Insulin Secretion and Beta-cell Activity
- Impact on Insulin Secretion : Saraya et al. (2004) investigated how temafloxacin affects insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. This research is crucial in understanding temafloxacin's broader physiological impacts (Saraya, Yokokura, Gonoi, & Seino, 2004).
Environmental Impact and Degradation
- Soil Microbial Responses to Antibiotics : Ma et al. (2014) examined how soil microbial systems respond to various antibiotics, including temafloxacin. This study is essential for understanding the environmental impact of temafloxacin and related compounds (Ma, Lin, Sun, Wang, Yu, Zhao, & Fu, 2014).
- Photocatalytic Degradation of Antibiotics : Malakootian et al. (2019) investigated the removal of antibiotics like ciprofloxacin from water, providing insight into methods that could potentially apply to the degradation of temafloxacin in environmental settings (Malakootian, Nasiri, Asadipour, & Kargar, 2019).
Antibiotic Removal in Water Treatment
- Microbial Community Dynamics in Water Treatment : Fernandes et al. (2015) evaluated the microbial community's response in constructed wetlands microcosms for the removal of veterinary antibiotics, including temafloxacin. This research provides insights into water treatment processes for removing such antibiotics (Fernandes, Almeida, Pereira, Ribeiro, Reis, Carvalho, Basto, & Mucha, 2015).
特性
分子式 |
C21H18F3N3O3 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1 |
InChIキー |
QKDHBVNJCZBTMR-NSHDSACASA-N |
異性体SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
正規SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
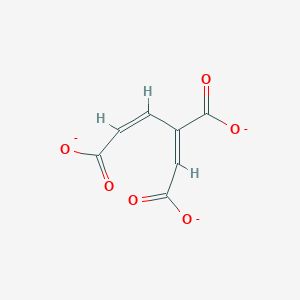
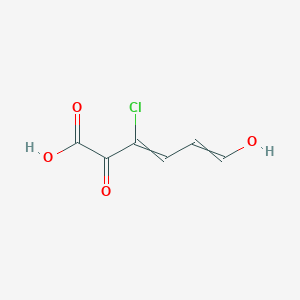
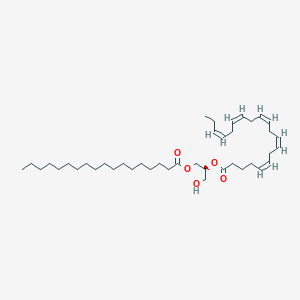
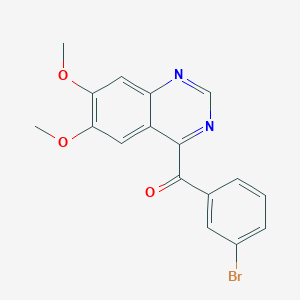


![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)
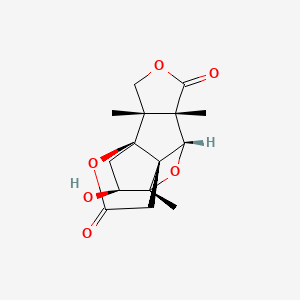
![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)